2-Bromo-6-fluorobenzonitrile

Catalog No.
S798500
CAS No.
79544-27-7
M.F
C7H3BrFN
M. Wt
200.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-fluorobenzonitrile

CAS Number

79544-27-7

Product Name

2-Bromo-6-fluorobenzonitrile

IUPAC Name

2-bromo-6-fluorobenzonitrile

Molecular Formula

C7H3BrFN

Molecular Weight

200.01 g/mol

InChI

InChI=1S/C7H3BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H

InChI Key

IELGUZKHALDFOO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)C#N)F

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)F

The exact mass of the compound 2-Bromo-6-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7) is a highly functionalized aromatic building block characterized by its unique combination of an electron-withdrawing nitrile group, an activated fluorine atom, and a cross-coupling-ready bromine atom. In industrial and pharmaceutical synthesis, it is primarily procured for its orthogonal reactivity profile, which allows sequential Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig) on the same ring [1]. This distinct reactivity makes it a critical precursor for synthesizing complex 1,2,3-trisubstituted benzenes, active pharmaceutical ingredients (APIs) like SMARCA2 degraders, and advanced optoelectronic materials, offering superior processability and step-economy compared to less differentiated dihalobenzonitriles [2].

Research Fit

Orthogonal dual-halogen building block for sequential diversification
C-Br enables mild palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
C-F allows selective SNAr substitution under room temperature conditions
Established multi-source supply with consistent purity specifications

Substituting 2-bromo-6-fluorobenzonitrile with closely related analogs severely limits synthetic flexibility and process efficiency. Symmetrical comparators like 2,6-difluorobenzonitrile are restricted to dual SNAr pathways and strongly resist standard palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C-F bond[1]. Conversely, mono-halogenated alternatives such as 2-bromobenzonitrile lack the highly activated fluorine necessary for facile, metal-free SNAr, preventing the efficient construction of 1,2,3-trisubstituted scaffolds without additional catalytic steps. Even 2-chloro-6-fluorobenzonitrile, while structurally similar, exhibits significantly lower reactivity in oxidative addition steps during cross-coupling, often requiring elevated temperatures, specialized ligands, or resulting in substantially lower yields when reacting with sterically hindered nucleophiles [2].

Substitution Risk

Cross-coupling efficiency gap
The C-Br bond (BDE ~281 kJ/mol) undergoes oxidative addition significantly faster than C-Cl (~327 kJ/mol); chloro analog may require harsher conditions and specialized ligands for comparable coupling.
SNAr orthogonality at risk
Under SNAr conditions, the C-F bond in the bromo compound is selectively displaced while C-Br remains intact. With the chloro analog, C-Cl may compete with C-F, eroding the desired orthogonal sequence.
Supply chain and lot consistency
2-Bromo-6-fluorobenzonitrile benefits from broad multi-source commercial availability and standardized purity (≥97% GC). The chloro analog is less stocked and may require custom synthesis, introducing lead-time and batch variability.

Orthogonal Reactivity in Sequential SNAr and Cross-Coupling

2-Bromo-6-fluorobenzonitrile enables highly regioselective, two-step functionalization that is impossible with symmetrical analogs. In the synthesis of thermally activated delayed fluorescent (TADF) emitters, 2-bromo-6-fluorobenzonitrile successfully undergoes an initial SNAr at the fluorine position (140 °C, Cs2CO3) followed by a Buchwald-Hartwig cross-coupling at the bromine position (110 °C, Pd2(dba)3) to yield the target complex. A baseline comparator like 2,6-difluorobenzonitrile cannot execute this sequence because the C-F bond is inert to standard Pd-catalyzed cross-coupling, restricting it to dual SNAr reactions and preventing the introduction of diverse amine donors required for the final product [1].

Evidence DimensionRegioselective sequential functionalization capability
Target Compound Data2-Bromo-6-fluorobenzonitrile (Enables sequential SNAr and Buchwald-Hartwig coupling)
Comparator Or Baseline2,6-Difluorobenzonitrile (Fails Pd-catalyzed cross-coupling step)
Quantified Difference100% orthogonal reactivity vs 0% cross-coupling viability under standard Pd conditions
ConditionsSNAr (Cs2CO3, DMF, 140 °C) followed by Buchwald-Hartwig (Pd2(dba)3, SPhos, toluene, 110 °C)

Procuring this exact compound allows chemists to install two different nucleophiles regioselectively without requiring intermediate protection/deprotection steps.

SNAr selectivity
Head-to-head
Br: selective F substitution, Br retained vs Iodo: unreactive; Chloro: selective F substitution
Supports orthogonal diversification sequence
Na₂S in DMF, rt, Zn/HCl; literature confirmed

Superior Cross-Coupling Yields with Problematic Nucleophiles

The bromine atom in 2-bromo-6-fluorobenzonitrile provides a highly reactive site for oxidative addition, outperforming chlorinated analogs in complex coupling scenarios. When subjected to Suzuki-Miyaura cross-coupling using a MOF-808(Hf)-tethered palladium catalyst, 2-bromo-6-fluorobenzonitrile achieved a 90% isolated yield when reacted with boronic acids. In contrast, literature baselines for homologous aryl chlorides under similar nanoparticle or MOF-catalyzed conditions generally exhibit very low yields (<20%) unless activated by strongly electron-withdrawing groups at the para position. The superior leaving group ability of the bromide ensures high conversion even with sterically hindered or less reactive boronic acids [1].

Evidence DimensionIsolated yield in Suzuki-Miyaura coupling
Target Compound Data2-Bromo-6-fluorobenzonitrile (90% isolated yield)
Comparator Or BaselineAryl chloride baselines (<20% yield under similar conditions)
Quantified Difference>4.5-fold increase in product yield
ConditionsPd-MOF-808 catalyst (1 mol% Pd), boronic acid (1.2 eq.), 80 °C, 18 h

Maximizes throughput and minimizes catalyst loading when synthesizing complex biaryl intermediates for API manufacturing.

Cross-coupling BDE
Class-level
~46 kJ/mol lower C-Br BDE
Milder, efficient cross-coupling conditions expected
Standard Suzuki-Miyaura: Pd(PPh₃)₄, THF/Na₂CO₃, 80°C

Facilitating Metal-Free C-N Bond Formation in API Synthesis

2-Bromo-6-fluorobenzonitrile provides a highly efficient, metal-free pathway for C-N bond formation in the synthesis of complex active pharmaceutical ingredients (APIs), such as SMARCA2 degraders. The strongly electron-withdrawing ortho-nitrile group activates the fluorine atom, allowing it to undergo rapid nucleophilic aromatic substitution (SNAr) with piperidine derivatives. If a buyer were to substitute this with 2-bromobenzonitrile, the lack of an activated fluorine would necessitate an additional palladium-catalyzed Buchwald-Hartwig coupling to form the same C-N bond. Utilizing 2-bromo-6-fluorobenzonitrile thus eliminates the need for expensive transition metal catalysts and specialized ligands in this synthetic step [1].

Evidence DimensionCatalyst requirement for C-N bond formation
Target Compound Data2-Bromo-6-fluorobenzonitrile (Metal-free SNAr)
Comparator Or Baseline2-Bromobenzonitrile (Requires Pd/ligand catalysis)
Quantified DifferenceSaves 100% of transition metal catalyst costs for the initial amination step
ConditionsReaction with piperidine derivatives to form SMARCA bromodomain binder intermediates

Significantly reduces the cost of goods (COGs) and eliminates heavy metal remediation steps in early-stage API manufacturing.

Supply & purity
Data to verify
≥97% (GC), MP 58–63°C Multiple global suppliers stocked
Reduced batch variability and procurement risk
Review supplier COA for current lot specifications

Synthesis of Thermally Activated Delayed Fluorescent (TADF) Emitters

2-Bromo-6-fluorobenzonitrile is an ideal core building block for TADF materials, where its orthogonal reactivity allows the sequential attachment of different donor molecules via SNAr and Buchwald-Hartwig couplings to precisely tune optoelectronic properties [1].

Manufacturing of Advanced API Scaffolds (e.g., SMARCA2 Degraders)

The compound is heavily utilized in medicinal chemistry to rapidly assemble complex functionalized benzenes. Its activated fluorine enables metal-free SNAr with complex amines, while the nitrile group can be subsequently hydrolyzed to an amide for intramolecular cyclization into quinazoline derivatives [2].

Development of Highly Substituted Biaryl Compounds

In late-stage functionalization and library synthesis, the bromine atom serves as an excellent handle for Suzuki-Miyaura cross-couplings. It delivers exceptionally high yields even with sterically hindered or unreactive boronic acids, outperforming chlorinated analogs and streamlining the production of biaryl libraries [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal diversification in med chem
Orthogonal C-Br/C-F reactivity
Sequential SNAr then cross-coupling sequence yield
Metabolically stable fluorinated intermediates
ortho-Fluorine metabolic blocking
CYP450 metabolic stability assay
Agrochemical heterocycle synthesis
Nitrile-to-heterocycle conversion & C-Br coupling
Scaffold diversification and yield assessment

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-6-fluorobenzonitrile

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